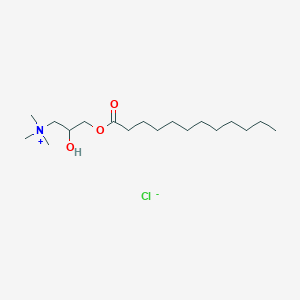
Lauroyl PG-trimonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauroyl PG-trimonium chloride is a useful research compound. Its molecular formula is C18H38ClNO3 and its molecular weight is 352 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Composition and Properties
Lauroyl PG-trimonium chloride consists of lauric acid (a fatty acid), propylene glycol, and a trimethyl ammonium salt. This composition imparts several functional attributes, including conditioning, antistatic effects, and emulsification capabilities.
| Property | Specification |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Solid Content | 29-31% |
| pH Value | 5-8 |
| Free Fatty Acids | 1.2% Max |
| Burn Residue | 0.15% Max |
Hair Care
- Conditioners : this compound is primarily used in hair conditioners due to its excellent conditioning properties. It enhances hair manageability by reducing tangling and frizz.
- Shampoos : In shampoos, it improves the detangling effect, leaving hair smooth and shiny while providing moisture retention.
Skin Care
- Moisturizers : The compound's conditioning properties extend to skin care products, where it improves texture and feel.
- Creams and Lotions : It contributes to a smooth application and enhances the overall sensory experience of the product.
Scientific Research Applications
This compound has been the subject of various scientific studies focusing on its safety and efficacy in cosmetic formulations.
Safety Assessments
Research conducted by the Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of trimonium compounds, including this compound. The findings indicate that while some irritation may occur at high concentrations, it is generally safe for use in cosmetics when formulated correctly .
Efficacy Studies
Studies have demonstrated that this compound significantly improves hair texture and reduces static electricity, making it a preferred choice for enhancing product performance in both hair and skin care .
Case Studies
- Hair Conditioning Efficacy : A study published in the Journal of Cosmetic Science highlighted that formulations containing this compound resulted in a measurable increase in hair softness and reduced static when compared to control formulations without this ingredient .
- Skin Texture Improvement : In clinical trials assessing skin moisturizers, products containing this compound showed improved skin hydration levels and smoother texture after four weeks of consistent use .
Analyse Des Réactions Chimiques
Hydrolysis of Ester Bonds
The ester linkage in Lauroyl PG-trimonium chloride undergoes hydrolysis under acidic or alkaline conditions, yielding lauric acid and a trimethylammonium-containing alcohol.
-
Key Data :
Ion Exchange Reactions
The chloride counterion in the quaternary ammonium structure participates in ion exchange with other anions, particularly in formulations containing anionic surfactants or salts.
-
Research Findings :
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into volatile hydrocarbons, ammonia, and chlorinated compounds.
| Decomposition Pathway | Products |
|---|---|
| Cleavage of lauroyl chain | Dodecane, CO₂ |
| Degradation of quaternary ammonium | Trimethylamine, HCl |
-
Safety Data :
Complexation with Polymers
The cationic nature of this compound enables complexation with anionic polymers, altering rheological properties in cosmetic gels.
-
Example :
Reactivity in Formulation Contexts
Propriétés
Numéro CAS |
53171-04-3 |
|---|---|
Formule moléculaire |
C18H38ClNO3 |
Poids moléculaire |
352 g/mol |
Nom IUPAC |
(3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19(2,3)4;/h17,20H,5-16H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OMSDHVIUTLVVOF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Key on ui other cas no. |
53171-04-3 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















